2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-
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Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)- is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity . This compound is particularly notable for its fluorinated side chain, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury(II) salts (HgX2), where X can be different substituents such as OCOMe, OCOCF3, OCOCCl3, SCN, or Br . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high yields of the desired product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorinated side chain can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The silicon atom in the silatrane structure can participate in oxidation and reduction reactions, altering the oxidation state of silicon.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives have a wide range of applications in scientific research:
Chemistry: Used as reagents in the synthesis of other organosilicon compounds.
Biology: Investigated for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for their potential use in drug delivery systems due to their unique structural properties.
Industry: Utilized in the development of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its interaction with biological molecules. The fluorinated side chain enhances its ability to penetrate cell membranes, while the silatrane core can interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other silatranes such as:
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)- lies in its fluorinated side chain, which imparts distinct chemical and biological properties not found in other silatranes.
Properties
CAS No. |
135587-15-4 |
---|---|
Molecular Formula |
C14H15F13INO3Si |
Molecular Weight |
647.24 g/mol |
IUPAC Name |
1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C14H15F13INO3Si/c15-9(16,7-8(28)33-30-4-1-29(2-5-31-33)3-6-32-33)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,1-7H2 |
InChI Key |
XBDVKTKILQXMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
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